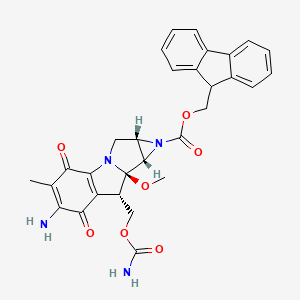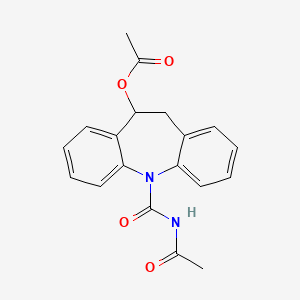
5-(Acetylcarbamoyl) N-Ethanone Oxcarbazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Acetylcarbamoyl) N-Ethanone Oxcarbazepine: is a chemical compound with the molecular formula C19H18N2O4 and a molecular weight of 338.36 g/mol . It is a derivative of oxcarbazepine, which is commonly used as an anticonvulsant medication. This compound is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Acetylcarbamoyl) N-Ethanone Oxcarbazepine typically involves the acetylation of oxcarbazepine. The reaction conditions often include the use of acetic anhydride and a suitable base, such as pyridine, to facilitate the acetylation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(Acetylcarbamoyl) N-Ethanone Oxcarbazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: 5-(Acetylcarbamoyl) N-Ethanone Oxcarbazepine is used as a building block in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to investigate the biochemical pathways and molecular interactions involved in cellular processes. It serves as a tool for studying enzyme activity and protein interactions.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders. It is studied for its anticonvulsant properties and its ability to modulate neuronal activity .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and fine chemicals. It is also utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Acetylcarbamoyl) N-Ethanone Oxcarbazepine involves its interaction with voltage-gated sodium channels in neurons. By blocking these channels, the compound reduces the excitability of neurons and prevents the propagation of abnormal electrical activity, which is characteristic of seizures . The compound’s molecular targets include the sodium channels, and its effects are mediated through the inhibition of sodium influx into neurons .
Comparison with Similar Compounds
Oxcarbazepine: A structural derivative of carbamazepine, used as an anticonvulsant.
Carbamazepine: Another anticonvulsant with a similar mechanism of action.
Lacosamide: An antiepileptic drug with a different mechanism but used for similar therapeutic purposes.
Uniqueness: 5-(Acetylcarbamoyl) N-Ethanone Oxcarbazepine is unique due to its specific acetylcarbamoyl group, which may confer distinct pharmacological properties compared to its parent compound, oxcarbazepine. This modification can influence its metabolic stability, bioavailability, and interaction with molecular targets .
Properties
Molecular Formula |
C19H18N2O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[11-(acetylcarbamoyl)-5,6-dihydrobenzo[b][1]benzazepin-5-yl] acetate |
InChI |
InChI=1S/C19H18N2O4/c1-12(22)20-19(24)21-16-9-5-3-7-14(16)11-18(25-13(2)23)15-8-4-6-10-17(15)21/h3-10,18H,11H2,1-2H3,(H,20,22,24) |
InChI Key |
IQVWHXVSCYYGDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)N1C2=CC=CC=C2CC(C3=CC=CC=C31)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-[(4-nitrophenyl)carbamoyloxyimino]oxan-2-yl]methyl acetate](/img/structure/B13858713.png)
![14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde](/img/structure/B13858719.png)
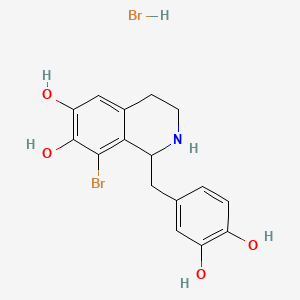

![2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B13858744.png)
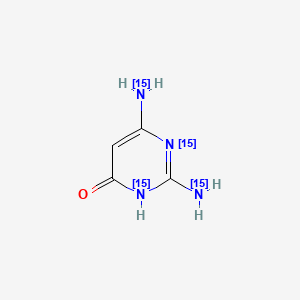
![tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate](/img/structure/B13858757.png)
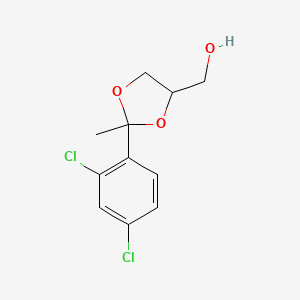
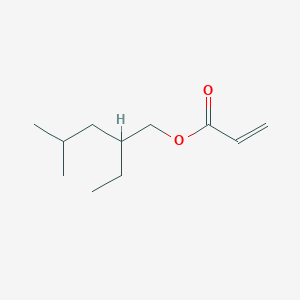
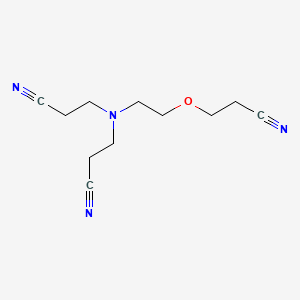
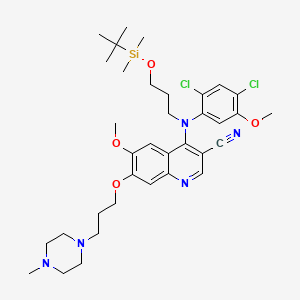
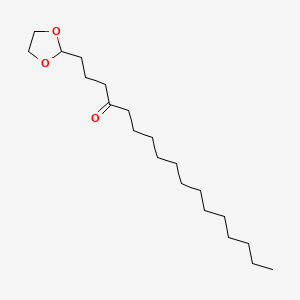
![1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)
